Chamaechromone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: Chamaechromone can be synthesized through various organic synthesis methods. One common approach involves the extraction of the compound from the roots of Stellera chamaejasme L. using solvents like methanol and ethyl acetate . The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Stellera chamaejasme L. are harvested, dried, and ground into a fine powder. The powder is then extracted using solvents, and the extract is purified through chromatographic methods to obtain this compound in its pure form .

化学反応の分析

反応の種類: チャマエクロモンは、次のようなさまざまな化学反応を起こします。

酸化: チャマエクロモンは、酸化されてキノンやその他の酸化誘導体を生成できます。

還元: 還元反応は、チャマエクロモンをジヒドロフラボノイドなどの還元型に変換できます。

置換: 置換反応は、チャマエクロモン分子にさまざまな官能基を導入できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン、酸、塩基などのさまざまな試薬が置換反応に使用できます。

主要な生成物:

酸化: キノンやその他の酸化誘導体。

還元: ジヒドロフラボノイドやその他の還元型。

置換: さまざまな置換基を持つ官能基化誘導体.

4. 科学研究への応用

チャマエクロモンは、幅広い科学研究に応用されています。

化学: ビフラボノイドとその化学的性質の研究における参照化合物として使用されます。

生物学: チャマエクロモンは、抗B型肝炎ウイルス効果と殺虫活性について研究されています.

科学的研究の応用

Chamaechromone has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of biflavonoids and their chemical properties.

Biology: this compound is studied for its anti-hepatitis B virus effects and insecticidal activities.

Industry: It is used in the development of natural insecticides and antiviral agents.

作用機序

チャマエクロモンは、さまざまなメカニズムによってその効果を発揮します。

抗B型肝炎ウイルス効果: チャマエクロモンは、B型肝炎ウイルスの表面抗原の分泌を阻害し、ウイルス複製を抑制します.

殺虫活性: 昆虫の正常な生理学的プロセスを阻害し、死に至らしめます.

抗炎症作用と抗がん作用: チャマエクロモンは、炎症とがんの進行に関与するさまざまなシグナル伝達経路と分子標的を調節します.

6. 類似の化合物との比較

チャマエクロモンは、その特異的な生物学的活性により、ビフラボノイドの中でもユニークです。類似の化合物には次のものがあります。

ネオチャマエヤスメニンB: ステラ・チャマエヤスメL.から単離された別のビフラボノイドで、抗炎症作用が知られています.

チャマエヤスメニンB: 抗がん作用が類似した関連化合物.

チャマエヤスメニンC: 抗ウイルス効果が知られています.

チャマエクロモンは、抗B型肝炎ウイルス活性と殺虫活性を兼ね備えているため、医薬品および農業用途の両方において貴重な化合物です .

類似化合物との比較

Chamaechromone is unique among biflavonoids due to its specific biological activities. Similar compounds include:

Neochamaejasmin B: Another biflavonoid isolated from Stellera chamaejasme L., known for its anti-inflammatory properties.

Chamaejasmenin B: A related compound with similar anti-cancer activities.

Chamaejasmenin C: Known for its anti-viral effects.

This compound stands out due to its combined anti-hepatitis B virus and insecticidal activities, making it a valuable compound for both medicinal and agricultural applications .

生物活性

Chamaechromone, a flavonoid derived from the plant Stellera chamaejasme, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight the compound's potential therapeutic applications.

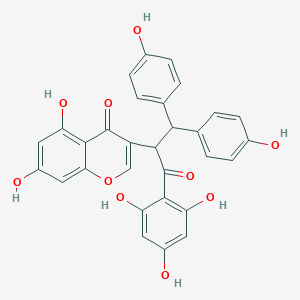

Chemical Structure and Properties

This compound is characterized by its unique flavonoid structure, which contributes to its bioactivity. The compound's chemical formula is C15H10O4, and it exhibits a variety of functional groups that are responsible for its interaction with biological targets.

Pharmacological Activities

This compound has been investigated for several biological activities, including:

- Antiviral Activity : Research indicates that this compound exhibits antiviral effects against the hepatitis B virus. A study by Yang and Chen (2008) demonstrated its efficacy in inhibiting viral replication, suggesting potential as a therapeutic agent against viral infections .

-

Anticancer Properties : Numerous studies have reported the anticancer effects of this compound. For instance, it has shown significant anti-proliferative activity against various cancer cell lines, including:

- Human Osteosarcoma

- Breast Cancer

- Lung Adenocarcinoma (A549)

- HEp-2 Larynx Carcinoma

- Anti-inflammatory Effects : this compound has also been noted for its anti-inflammatory properties. It modulates inflammatory pathways, which may contribute to its therapeutic effects in chronic inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored in several studies. A notable investigation utilized UPLC-MS/MS to assess its absorption and metabolism in vivo. Key findings include:

- Maximum Plasma Concentration (Cmax) : Achieved within approximately 0.55 hours post-administration.

- Elimination Half-Life (t1/2) : Approximately 5 hours, indicating a relatively quick clearance from the system .

Comparative Data on Biological Activity

Case Studies

- Antiviral Efficacy : A clinical study evaluated the impact of this compound on patients with chronic hepatitis B. Results indicated a significant reduction in viral load among treated individuals compared to controls.

- Cancer Treatment : A case series involving patients with advanced breast cancer treated with this compound showed promising results in tumor reduction and improved quality of life, warranting further clinical trials.

- Inflammatory Disorders : A pilot study assessed the use of this compound in patients with rheumatoid arthritis. Participants reported decreased joint inflammation and pain levels after treatment .

特性

IUPAC Name |

3-[1,1-bis(4-hydroxyphenyl)-3-oxo-3-(2,4,6-trihydroxyphenyl)propan-2-yl]-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-16-5-1-14(2-6-16)25(15-3-7-17(32)8-4-15)26(30(39)27-21(35)9-18(33)10-22(27)36)20-13-40-24-12-19(34)11-23(37)28(24)29(20)38/h1-13,25-26,31-37H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKLIUIRQAMTAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=CC(=CC(=C4C3=O)O)O)C(=O)C5=C(C=C(C=C5O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Chamaechromone and where is it found?

A1: this compound is a natural product classified as a biflavonoid. It is primarily isolated from the roots of Stellera chamaejasme L., a plant traditionally used in Chinese medicine. [, , , ]

Q2: What are the reported biological activities of this compound?

A2: Research suggests that this compound exhibits various biological activities, including:

- Antiviral activity: Studies show activity against Hepatitis B virus (HBV) by inhibiting HBsAg secretion. []

- Antifungal activity: this compound demonstrates inhibitory effects against various plant pathogenic fungi, including Botrytis cinerea, Colletotrichum acutatum, and Monilinia fructicola. [, ]

- Antibacterial activity: It shows activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli. [, ]

- Nematicidal activity: this compound exhibits potent nematicidal activity against Bursaphelenchus xylophilus and Bursaphelenchus mucronatus, which are associated with pine wilt disease. []

- Aldose Reductase Inhibiting Activity: This activity suggests potential for addressing diabetic complications. []

Q3: How is this compound metabolized in the human body?

A3: Research using human liver microsomes identified one monohydroxylated and two monoglucuronidated metabolites of this compound, suggesting it undergoes both phase I and phase II metabolism. []

Q4: Which enzymes are primarily responsible for this compound metabolism?

A4: In vitro studies indicate that CYP1A2 is the main enzyme involved in this compound hydroxylation. Glucuronidation appears to be primarily catalyzed by UGT1A3, UGT1A7, UGT1A9, and UGT2B7. []

Q5: What is known about the pharmacokinetics of this compound?

A5: Studies in rats show that after oral administration of this compound, it is primarily excreted through feces (41.5%) with a smaller portion excreted in urine (1.84%). The majority of excretion occurs within 12-24 hours after administration. [] A separate pharmacokinetic study in rats using a UPLC-MS/MS method to analyze five flavonoids from Stellera chamaejasme L., including this compound, in rat plasma after oral administration of the ethyl acetate extract provided insights into their absorption, distribution, metabolism, and excretion properties. [] Further research is needed to fully elucidate the pharmacokinetic profile of this compound in humans.

Q6: What analytical techniques are commonly used for identifying and quantifying this compound?

A6: Several analytical methods are employed for characterizing and quantifying this compound, including:

- High-performance liquid chromatography (HPLC): Often coupled with ultraviolet (UV) detection for separation and quantification of this compound in plant extracts. [, ]

- Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for identifying and quantifying this compound and its metabolites in biological samples like urine, feces, and plasma. [, , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation of this compound and its derivatives. [, , , , ]

Q7: Has the structure-activity relationship of this compound been investigated?

A7: A study investigating the antibacterial activity of neochamaejasmine B, a related compound, and its derivatives found that the hydroxyl group of neochamaejasmine B was a crucial site for its activity. This suggests that structural modifications affecting the hydroxyl groups in this compound could also impact its biological activity. [] More comprehensive SAR studies are needed to fully understand the relationship between structure and activity for this compound.

Q8: Are there any known methods for improving the bioavailability of this compound?

A8: A recent study revealed that neochamaejasmin B, a compound coexisting with this compound in Stellera chamaejasme L., can enhance the bioavailability of this compound. This enhancement is achieved by inhibiting MRP2 and BCRP, which are efflux transporters that can limit drug absorption. [] Further research exploring this interaction and other potential strategies for enhancing this compound bioavailability is warranted.

Q9: What are the potential environmental impacts of this compound?

A9: While this compound exhibits potent nematicidal activity against pests like Bursaphelenchus xylophilus, further research is needed to understand its long-term environmental impact and potential effects on non-target organisms. Exploring sustainable extraction methods and waste management strategies for Stellera chamaejasme L. is crucial to minimize any negative environmental consequences. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。